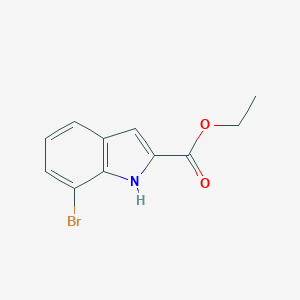

Ethyl 7-bromo-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 7-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals this compound is characterized by a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. The reaction typically occurs under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired indole derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 7-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, typically in an aqueous or organic solvent.

Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous conditions.

Major Products Formed:

Substitution: Formation of 7-substituted indole derivatives.

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

Ethyl 7-bromo-1H-indole-2-carboxylate is extensively used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's reactivity allows for the development of novel therapeutic agents that may exhibit enhanced efficacy and reduced side effects compared to existing treatments .

Case Study: Synthesis of Antidepressants

Research has demonstrated the utility of this compound in synthesizing indole-based antidepressants. For instance, derivatives of this compound have shown promising results in binding affinity studies with serotonin receptors, suggesting potential applications in treating depression .

Biological Research

Mechanisms of Action

In biological research, this compound is investigated for its biological activities, including anti-inflammatory and anti-cancer properties. Studies have indicated that indole derivatives can modulate signaling pathways involved in inflammation and tumor progression .

Table: Biological Activities of Indole Derivatives

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Anti-inflammatory | This compound | Inhibition of COX enzymes |

| Anticancer | This compound | Induction of apoptosis in cancer cells |

Material Science

Development of Organic Semiconductors

The compound's unique electronic properties make it a candidate for developing new materials such as organic semiconductors. Research has focused on incorporating this compound into polymer matrices to enhance charge transport properties in organic electronic devices .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material for calibrating techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its consistent chemical properties enable reliable quantification and analysis in various chemical assays .

Organic Synthesis

Novel Synthetic Pathways

Researchers leverage the reactivity of this compound to develop innovative synthetic pathways for complex organic molecules. This capability enhances efficiency and yield in chemical processes, making it a valuable tool in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Ethyl indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

7-bromoindole: Lacks the ester group, affecting its solubility and chemical properties.

Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic indole derivatives

This compound is unique due to the presence of both the bromine atom and the ester group, which confer specific chemical and biological properties.

Biologische Aktivität

Ethyl 7-bromo-1H-indole-2-carboxylate is a derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the indole ring. This structural configuration is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrN₁O₂ |

| Molecular Weight | 267.09 g/mol |

| CAS Number | 16732-69-7 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

1. Anticancer Activity:

- Indole derivatives, including this compound, have shown potential as anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have demonstrated that certain indole derivatives can significantly reduce tumor cell viability through mechanisms such as caspase activation and cell cycle arrest .

2. Antimicrobial Properties:

- This compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as a lead compound for developing new antibiotics. Research indicates that indole derivatives can inhibit the growth of bacteria by disrupting their cellular functions .

3. Anti-inflammatory Effects:

- This compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Evaluation:

- Antimicrobial Activity:

- Inflammatory Response Modulation:

Future Directions

The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:

- Structural Optimization: Further modifications to enhance potency and selectivity against specific targets.

- Combination Therapies: Investigating the compound's efficacy in combination with other therapeutic agents to improve treatment outcomes for cancer and infectious diseases.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects will aid in understanding its full therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 7-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIRSCKRJJUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426911 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-69-7 | |

| Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.